molecular formula C7H4I2O2 B029736 4-Hydroxy-3,5-diiodobenzaldehyde CAS No. 1948-40-9

4-Hydroxy-3,5-diiodobenzaldehyde

Cat. No. B029736
CAS RN: 1948-40-9
M. Wt: 373.91 g/mol
InChI Key: WHLUEIMENHLCMY-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-diiodobenzaldehyde (4-H3,5-DIBAL) is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of benzaldehyde and contains two iodine atoms attached to the benzene ring. 4-H3,5-DIBAL has been found to have a wide range of biological activities, such as antioxidant, anti-inflammatory, and antifungal effects. This compound has also been studied for its potential therapeutic applications in the treatment of a variety of diseases, including cancer and diabetes.

Scientific Research Applications

Chemical Synthesis and Material Science

4-Hydroxy-3,5-diiodobenzaldehyde serves as a significant precursor in various chemical syntheses and material science applications. A noteworthy example is its role in the copper-mediated selective oxidation of aromatic methyl groups to aldehydes, a critical step for producing substances for the pharmaceutical and perfume industries. This process highlights the importance of such compounds in facilitating the preparation of valuable intermediates (C. Boldron et al., 2005).

Liquid Crystal and Fire Retardant Materials

Another significant application involves the synthesis of novel liquid crystalline and fire retardant molecules. By incorporating 4-hydroxybenzaldehyde derivatives into six-armed cyclotriphosphazene cores containing Schiff base and amide linking units, researchers have developed materials with enhanced thermal properties and fire retardancy. These materials, exhibiting smectic A phase or enhanced limiting oxygen index values, demonstrate the compound's utility in creating safer and thermally stable materials (Z. Jamain et al., 2020).

Molecular Structure and Charge Transfer Studies

Studies on the structural conformations and intramolecular charge transfer effects of hydroxybenzaldehyde derivatives provide insight into the photophysical properties of these compounds. Investigations into how solvent, pH, and inclusion complexes like beta-cyclodextrin affect these properties are crucial for applications in molecular electronics and photonics (N. Rajendiran & T. Balasubramanian, 2008; T. Stalin & N. Rajendiran, 2005).

Biomaterials and Hydrogels

The modification of biomaterials, such as collagen, with derivatives of hydroxybenzaldehyde to form hydrogels showcases another application. These hydrogels exhibit increased thermal stability and mechanical strength, alongside improved biocompatibility, making them suitable for various biomedical applications (Lian Duan et al., 2018).

Optical Resolution and Synthesis

The optical resolution of hydroxybenzaldehyde derivatives, achieved through the transformation into diastereoisomeric esters, is pivotal for producing enantiomerically pure compounds. This process is essential in the synthesis of chiral materials and in the study of asymmetric reactions (E. V. Buravlev et al., 2013).

Safety and Hazards

This compound is classified as a warning hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While the future directions for this compound are not specified in the available resources, its use as an important raw material and intermediate in various fields like organic synthesis, pharmaceuticals, agrochemicals, and dyestuff suggests that it may continue to be valuable in these areas.

Mechanism of Action

Target of Action

It is known that the compound can be used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.

Mode of Action

The mode of action of 3,5-Diiodo-4-hydroxybenzaldehyde is likely dependent on the specific biochemical context in which it is used. As an intermediate in drug synthesis, its mode of action would be determined by the final drug molecule it contributes to forming .

Biochemical Pathways

As a pharmaceutical intermediate, it could potentially be involved in a variety of biochemical pathways depending on the final drug molecule it is used to synthesize .

Pharmacokinetics

It is known that the compound is insoluble in water but slightly soluble in chloroform and dmso . This suggests that its bioavailability could be influenced by these properties.

Result of Action

As a pharmaceutical intermediate, its effects would likely be determined by the final drug molecule it is used to synthesize .

Action Environment

Environmental factors could potentially influence the action, efficacy, and stability of 3,5-Diiodo-4-hydroxybenzaldehyde. For instance, it is sensitive to air and light , which could affect its stability and efficacy.

properties

IUPAC Name

4-hydroxy-3,5-diiodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLUEIMENHLCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173129
Record name 4-Hydroxy-3,5-diiodobenzaldehyde
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Molecular Weight

373.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

1948-40-9
Record name 4-Hydroxy-3,5-diiodobenzaldehyde
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Record name 4-Hydroxy-3,5-diiodobenzaldehyde
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Record name 1948-40-9
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Record name 4-Hydroxy-3,5-diiodobenzaldehyde
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Record name 4-hydroxy-3,5-diiodobenzaldehyde
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Q & A

Q1: How do hydrazide-hydrazones derived from 4-Hydroxy-3,5-diiodobenzaldehyde interact with acetylcholinesterase and what are the potential downstream effects?

A1: The research paper investigates a series of novel iodinated hydrazide-hydrazones synthesized from this compound as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) []. These enzymes are crucial for the breakdown of the neurotransmitter acetylcholine, which plays a vital role in cognitive function. Inhibition of these enzymes, particularly AChE, is a key strategy for managing the symptoms of Alzheimer's disease.

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